molecular formula C24H24N2O4S B2931977 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-51-8

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2931977
CAS RN: 899945-51-8
M. Wt: 436.53
InChI Key: IFZFJRMWWIYGIT-UHFFFAOYSA-N
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Description

“2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines . This class of compounds has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, has been achieved using the modified Pictet–Spengler reaction . This reaction involves a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, Thorpe–Ziegler .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could potentially be synthesized and tested for inhibitory activity against various viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

The indole nucleus is present in many compounds with anti-inflammatory effects. By virtue of its structural features, our compound of interest could be explored for its efficacy in reducing inflammation, potentially contributing to the treatment of chronic inflammatory diseases .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. The compound could be investigated for its potential to inhibit the growth of cancer cells, acting as a chemotherapeutic agent. Research could focus on its interaction with cancer cell lines and its mechanism of action in tumor suppression .

Antioxidant Properties

Benzamide derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be assessed for its ability to scavenge free radicals and chelate metals, thereby contributing to the prevention of diseases associated with oxidative damage .

Antibacterial and Antimicrobial Effects

The antimicrobial properties of benzamide derivatives make them candidates for the development of new antibacterial agents. Studies could explore the effectiveness of this compound against a range of gram-positive and gram-negative bacteria, comparing its activity to existing antibiotics .

Pharmacological Enhancer

Given the role of indole derivatives in binding with high affinity to multiple receptors, the compound could be used as a pharmacological enhancer. It might improve the efficacy of other drugs by increasing their absorption, distribution, metabolism, and excretion (ADME) properties .

Future Directions

The future directions for “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . In addition, more research could be conducted into the synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(28,29)26-15-5-6-18-16-19(11-14-22(18)26)25-24(27)21-7-3-4-8-23(21)30-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZFJRMWWIYGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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